molecular formula C4H9N5O5S B13848900 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt

Cat. No.: B13848900
M. Wt: 241.20 g/mol
InChI Key: RSKNEEODWFLVFF-AWQJXPNKSA-N
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Description

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is a labeled biochemical compound used primarily in research. It is known for its applications in proteomics and synthetic organic chemistry. The compound has a molecular formula of C213C2H9N5O5S and a molecular weight of 241.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves several steps. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with a sulfate source under controlled pH conditions. The reaction mixture is adjusted to a pH of 3-4 using hydrochloric acid, followed by filtration. The filtrate is then treated with sulfuric acid to adjust the pH to 1-2, leading to the crystallization of the product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often purified by converting it into a dihydrochloride salt and then re-converting it to the sulfate salt .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in synthetic organic chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of guanines and other purine derivatives, which exhibit antiviral activities. The compound’s effects are mediated through its incorporation into nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Triamino-6-hydroxypyrimidine-13C2 Sulfate Salt is unique due to its labeled carbon atoms (13C2), which make it particularly useful in isotopic labeling studies. This feature allows researchers to trace the compound’s metabolic pathways and interactions more accurately compared to its unlabeled counterparts .

Properties

Molecular Formula

C4H9N5O5S

Molecular Weight

241.20 g/mol

IUPAC Name

sulfuric acid;2,4,5-triamino-(4,5-13C2)1H-pyrimidin-6-one

InChI

InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1;

InChI Key

RSKNEEODWFLVFF-AWQJXPNKSA-N

Isomeric SMILES

C1(=O)[13C](=[13C](N=C(N1)N)N)N.OS(=O)(=O)O

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O

Origin of Product

United States

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